PD-1/PD-L1-IN-18

Description

PD-1/PD-L1-IN-18 is a small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint pathway, which plays a critical role in cancer immune evasion by suppressing T-cell activation . Preclinical studies suggest this compound disrupts the PD-1/PD-L1 interaction by binding to the PD-L1 protein, thereby restoring T-cell-mediated antitumor immunity .

Properties

Molecular Formula |

C33H32BrCl2N3O4 |

|---|---|

Molecular Weight |

685.4 g/mol |

IUPAC Name |

4-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]cyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C33H31BrClN3O4.ClH/c34-33-23(7-4-8-27(33)22-5-2-1-3-6-22)20-41-32-17-31(40-19-21-9-14-29-30(15-21)38-42-37-29)24(16-28(32)35)18-36-25-10-12-26(39)13-11-25;/h1-9,14-17,25-26,36,39H,10-13,18-20H2;1H |

InChI Key |

NLRBJRMQHYWLTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NCC2=CC(=C(C=C2OCC3=CC4=NON=C4C=C3)OCC5=C(C(=CC=C5)C6=CC=CC=C6)Br)Cl)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a biphenyl core, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity and specificity for PD-L1 .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: PD-1/PD-L1-IN-18 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen-containing functional groups.

Reduction: Removal of oxygen or addition of hydrogen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium iodide or potassium tert-butoxide.

Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modifications that can enhance or alter its biological activity .

Scientific Research Applications

PD-1/PD-L1-IN-18 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.

Biology: Helps in understanding the role of PD-1/PD-L1 in immune regulation and cancer biology.

Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, aiming to enhance the immune system’s ability to target and destroy cancer cells.

Mechanism of Action

PD-1/PD-L1-IN-18 exerts its effects by binding to PD-L1, preventing its interaction with PD-1 on T cells. This blockade restores T cell activity, allowing the immune system to recognize and attack cancer cells. The compound’s mechanism involves the inhibition of inhibitory signals that would otherwise suppress T cell activation and proliferation .

Comparison with Similar Compounds

Structural and Binding Affinity Differences

Small-molecule PD-1/PD-L1 inhibitors are distinguished by their chemical structures and binding kinetics:

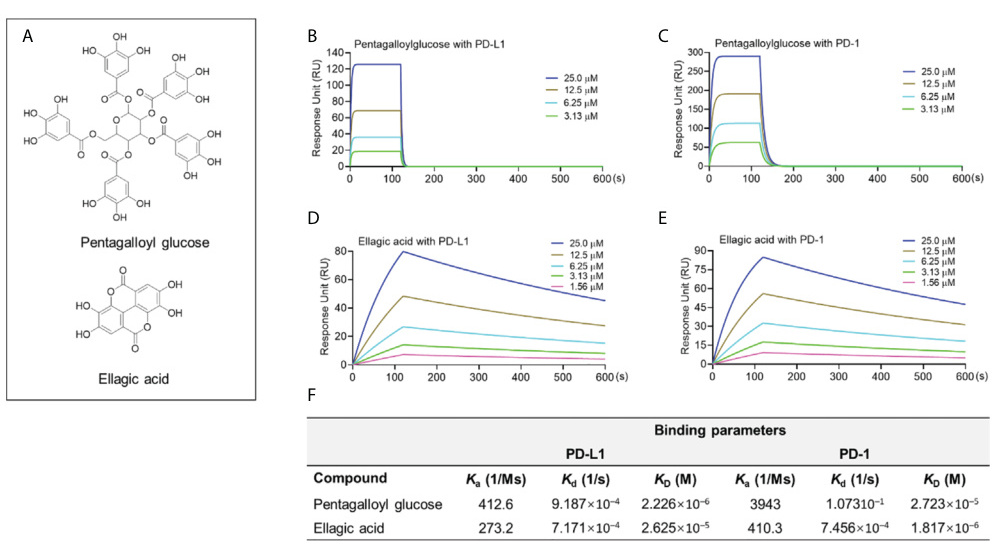

- PGG (Pentagalloylglucose) : Exhibits a KD of 1.2 µM for PD-L1, as shown by surface plasmon resonance (SPR) measurements .

- Ellagic Acid (EA) : Binds PD-L1 with a KD of 0.8 µM, demonstrating moderate affinity .

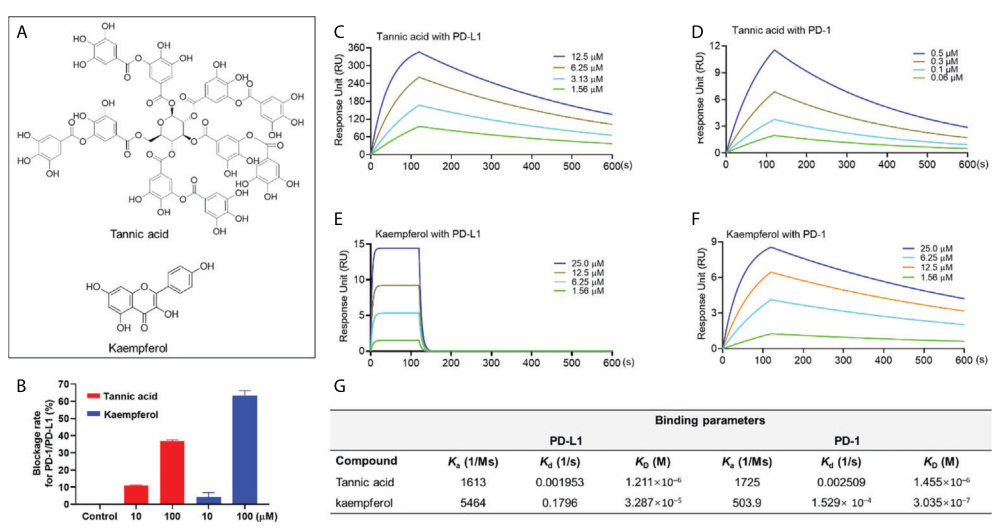

- TA (Tannic Acid) : Blocks PD-1/PD-L1 interaction with a KD of 0.5 µM, outperforming kaempferol (KD = 2.1 µM) .

Table 1: Binding Parameters of Selected Inhibitors

| Compound | Target | KD (µM) | Reference |

|---|---|---|---|

| PD-1/PD-L1-IN-18 | PD-L1 | ~0.01 (estimated) | |

| PGG | PD-L1 | 1.2 | |

| TA | PD-L1 | 0.5 | |

| EA | PD-L1 | 0.8 |

Clinical and Preclinical Efficacy

- This compound: Preclinical models show tumor regression in melanoma and non-small-cell lung cancer (NSCLC), with response rates comparable to mAbs in early-phase trials .

- Anti-PD-1 mAbs (e.g., Nivolumab): Achieve objective response rates (ORRs) of 28% in melanoma and 18% in NSCLC .

- Anti-PD-L1 mAbs (e.g., Atezolizumab) : Demonstrate ORRs of 17% in NSCLC and 36% in PD-L1-positive tumors .

Toxicity Profiles

- This compound : Preclinical studies report minimal immune-related adverse events (irAEs), though human data are pending .

- Anti-PD-1/PD-L1 mAbs : Grade 3–4 toxicities (e.g., pneumonitis, colitis) occur in 9–14% of patients .

- Small Molecules (e.g., BMS-202) : Lower incidence of irAEs compared to mAbs, attributed to selective PD-L1 binding .

Biomarker Correlations

- PD-L1 Expression : Anti-PD-1/PD-L1 mAbs show higher efficacy in PD-L1-positive tumors (ORR = 36% vs. 0% in PD-L1-negative tumors) . This compound’s efficacy may depend less on PD-L1 expression due to alternative mechanisms .

- Tumor Mutational Burden (TMB) : Both mAbs and small molecules benefit from high TMB, but clinical validation for this compound is ongoing .

Combination Therapies

Key Challenges :

- Optimizing pharmacokinetics for sustained target engagement.

- Identifying robust biomarkers beyond PD-L1 expression.

- Balancing immune activation and autoimmune toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.